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Introduction
Levomecol ointment, a combination formulation of the broad-spectrum antibiotic

Chloramphenicol and the tissue-regenerating agent Methyluracil in a polyethylene glycol (PEG)

base, is a valuable tool for in vitro studies involving wound healing, anti-microbial efficacy, and

tissue regeneration models. Ensuring the sterility of Levomecol ointment is paramount for the

integrity and validity of in vitro experimental results, preventing microbial contamination that can

confound cellular assays and lead to erroneous conclusions.

This document provides detailed application notes and protocols for the sterilization of

Levomecol ointment intended for in vitro use. It addresses the inherent challenges of

sterilizing a multi-component ointment and offers guidance on selecting an appropriate method

based on the stability of its active pharmaceutical ingredients (APIs) and excipients.

Challenges in Sterilizing Levomecol Ointment
The sterilization of Levomecol presents a significant challenge due to the varied physico-

chemical properties of its components:

Chloramphenicol: This antibiotic is known to be thermolabile and can be degraded by heat,

particularly in the presence of moisture and at alkaline pH.[1] While it is stable in its solid

state, its stability in the ointment base during heat sterilization is a concern.
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Methyluracil: Generally considered stable, its stability under various sterilization conditions

within the ointment matrix is not extensively documented. Temperature fluctuations can

potentially lead to changes in its polymorphic form.

Polyethylene Glycol (PEG) Base: The PEG 400 and 1500 base is susceptible to changes in

its physical properties, such as molecular weight and viscosity, when exposed to certain

sterilization methods like gamma irradiation and ethylene oxide.

Given these sensitivities, conventional sterilization methods such as autoclaving (steam

sterilization) are generally unsuitable for Levomecol ointment as they can lead to the

degradation of chloramphenicol and alter the physical properties of the PEG base. Therefore,

alternative methods must be considered.

Recommended Sterilization Approaches
Two primary approaches are recommended for preparing sterile Levomecol ointment for in

vitro use:

Aseptic Formulation: This method involves the preparation of the ointment from pre-sterilized

components under aseptic conditions. This is often the preferred method for heat-sensitive

materials as it avoids the harsh conditions of terminal sterilization.

Terminal Sterilization by Gamma Irradiation: This method involves irradiating the final,

packaged ointment. While it offers a high sterility assurance level, it is crucial to carefully

control the radiation dose to minimize degradation of the components.[1][2]

Data on Sterilization Effects
The following table summarizes the quantitative data found in the literature regarding the

effects of sterilization on the components of Levomecol ointment.
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Component
Sterilization
Method

Dose/Paramet
ers

Effect on
Stability

Reference

Chloramphenicol
Gamma

Irradiation
25 kGy

~1.2% decrease

in content in

ointment

[1]

Chloramphenicol
Gamma

Irradiation
25 kGy

3.3% decrease in

active ingredient
[2]

Chloramphenicol
Gamma

Irradiation
50 kGy

11.1% decrease

in active

ingredient

[2]

Chloramphenicol

Powder

Gamma

Irradiation
25 kGy

~1.0% decrease

in content
[1]

Ophthalmic APIs Ethylene Oxide
400-800 mg/mL,

50-54°C

Compliant with

European

Pharmacopoeia

[3][4]

Ophthalmic APIs
Gamma

Irradiation
15-35 kGy

Variable

compliance with

European

Pharmacopoeia

[3][4]

Experimental Protocols
Protocol 1: Aseptic Formulation of Levomecol Ointment
This protocol describes the preparation of sterile Levomecol ointment from its individual

components under aseptic conditions. All procedures must be performed in a certified laminar

flow hood or biological safety cabinet.

Materials:

Chloramphenicol powder (sterile)

Methyluracil powder (sterile)
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Polyethylene Glycol 400 (sterile)

Polyethylene Glycol 1500 (sterile)

Sterile spatulas and weighing boats

Sterile ointment jar or other suitable container

Water bath

Sterile filtration apparatus (for PEG if not pre-sterilized)

Procedure:

Sterilization of Components:

If not purchased sterile, Chloramphenicol and Methyluracil powders can be sterilized by a

validated method such as ethylene oxide or by dry heat if their stability at specific

temperatures and durations is confirmed.

The PEG base components (PEG 400 and PEG 1500) can be sterilized by filtration

through a 0.22 µm membrane filter or by dry heat.

Preparation of the Ointment Base:

In a sterile container, aseptically weigh the required amounts of sterile PEG 400 and PEG

1500.

Heat the mixture in a sterile water bath to 60-65°C with continuous stirring until a

homogenous liquid is formed.

Incorporation of Active Ingredients:

Allow the PEG base to cool to approximately 45-50°C.

Aseptically weigh the sterile Chloramphenicol and Methyluracil powders.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gradually add the powders to the molten PEG base while stirring continuously with a

sterile spatula until a uniform dispersion is achieved.

Cooling and Storage:

Allow the ointment to cool to room temperature with occasional stirring to maintain

homogeneity.

Store the sterile ointment in a tightly sealed, sterile container at a controlled room

temperature, protected from light.

Quality Control:

Perform sterility testing on a representative sample of the final product to confirm the

absence of microbial contamination.

Protocol 2: Terminal Sterilization by Gamma Irradiation
This protocol is suitable for the sterilization of pre-packaged Levomecol ointment. It is crucial

to validate the irradiation dose to ensure both sterility and the stability of the final product.

Materials:

Levomecol ointment in its final, sealed container (e.g., aluminum or plastic tube).

Access to a validated gamma irradiation facility.

Procedure:

Packaging:

Ensure the ointment is packaged in a material compatible with gamma irradiation.

Dosimetry:

Determine the appropriate irradiation dose. A dose of 25 kGy is a common reference dose

for medical device sterilization.[1][2] However, the lowest effective dose that achieves the
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desired sterility assurance level (SAL) of 10⁻⁶ should be established through dose-

mapping studies.

Irradiation Process:

Subject the packaged ointment to gamma irradiation from a Cobalt-60 source under

controlled conditions.

Monitor the absorbed dose using calibrated dosimeters to ensure it falls within the

specified range.

Post-Irradiation Handling:

After irradiation, the ointment is ready for use. No quarantine period is typically required

for gamma-sterilized products.

Validation and Quality Control:

Sterility Testing: Perform sterility tests on irradiated samples to confirm the effectiveness of

the sterilization process.

Stability Testing: Conduct stability studies on the irradiated ointment to assess any

changes in the concentration of Chloramphenicol and Methyluracil, as well as any

alterations to the physical properties of the ointment (e.g., viscosity, color, homogeneity).

High-performance liquid chromatography (HPLC) is a suitable method for analyzing the

active ingredients.[1][2]

Decision-Making Workflow for Sterilization Method
Selection
The following diagram illustrates a logical workflow for selecting the appropriate sterilization

method for Levomecol ointment for in vitro use.
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Workflow for selecting a sterilization method.
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Conclusion and Recommendations
The sterilization of Levomecol ointment for in vitro applications requires careful consideration

to maintain the product's integrity.

Aseptic formulation is the most conservative approach that minimizes the risk of degradation

to the active ingredients and excipients. This method is highly recommended if the necessary

sterile components and aseptic processing facilities are available.

Terminal sterilization by gamma irradiation is a viable alternative, provided that the process is

thoroughly validated. It is essential to establish the minimum effective dose required for

sterilization and to conduct comprehensive stability testing on the irradiated product to

ensure that the concentrations of Chloramphenicol and Methyluracil remain within

acceptable limits and that the physical properties of the ointment are not adversely affected.

Regardless of the chosen method, it is imperative for the researcher to perform in-house

validation to ensure that the sterilized Levomecol ointment is both sterile and stable for its

intended in vitro application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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